molecular formula C6H7NO2 B2493187 1-(1,3-Oxazol-5-yl)propan-1-one CAS No. 2172473-41-3

1-(1,3-Oxazol-5-yl)propan-1-one

Cat. No.: B2493187
CAS No.: 2172473-41-3
M. Wt: 125.127
InChI Key: IBDQWEAVPHTJES-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-5-yl)propan-1-one is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Mechanism of Action

Target of Action

The primary targets of 1-(1,3-Oxazol-5-yl)propan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a member of the oxazole class of compounds, it may share some of the biological activities common to this class, such as anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties . .

Biochemical Pathways

Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions , suggesting that this compound may also interact with multiple biochemical pathways

Pharmacokinetics

As a small molecule with a molecular weight of 125.13 , it may have favorable absorption and distribution characteristics, but this would need to be confirmed through experimental studies.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Some oxazole derivatives have shown significant cytotoxic activity on cancerous cell lines , suggesting that this compound may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Oxazol-5-yl)propan-1-one can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These typically involve the use of scalable and efficient synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-5-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and oxazolines, which can have different functional groups attached to the ring structure.

Scientific Research Applications

1-(1,3-Oxazol-5-yl)propan-1-one has several applications in scientific research:

Comparison with Similar Compounds

    1,3-Oxazole: The parent compound of 1-(1,3-Oxazol-5-yl)propan-1-one, featuring the same oxazole ring structure.

    Oxazoline: A reduced form of oxazole, where the nitrogen atom is part of a saturated ring.

    Isoxazole: A structural isomer of oxazole, with the nitrogen and oxygen atoms in different positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-oxazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5(8)6-3-7-4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDQWEAVPHTJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172473-41-3
Record name 1-(1,3-oxazol-5-yl)propan-1-one
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